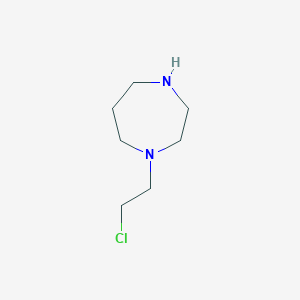
1-(2-Chloroethyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a chloroethyl group attached to a diazepane ring
準備方法
The synthesis of 1-(2-Chloroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
化学反応の分析
1-(2-Chloroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with hydrogen peroxide forms the corresponding oxide .
科学的研究の応用
作用機序
The mechanism of action of 1-(2-Chloroethyl)-1,4-diazepane involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
The molecular targets of this compound include guanine bases in DNA, which are particularly susceptible to alkylation. The formation of DNA cross-links prevents the separation of DNA strands, thereby inhibiting cell division and leading to cell death .
類似化合物との比較
1-(2-Chloroethyl)-1,4-diazepane can be compared with other similar compounds, such as:
Carmustine: An alkylating agent used in chemotherapy that also forms DNA cross-links.
Chlormethine: Another alkylating agent that binds to DNA and prevents cell duplication.
Semustine: A compound that causes DNA denaturation and inhibits DNA strand separation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its potential and expand its applications in various fields.
特性
CAS番号 |
59044-47-2 |
|---|---|
分子式 |
C7H15ClN2 |
分子量 |
162.66 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1,4-diazepane |
InChI |
InChI=1S/C7H15ClN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 |
InChIキー |
RTDFZXQWSIAAAV-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















